2-氨基-N-环丙基苯磺酰胺

货号 B1355947

CAS 编号:

443987-16-4

分子量: 212.27 g/mol

InChI 键: OMLGXMQYBUUKRS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

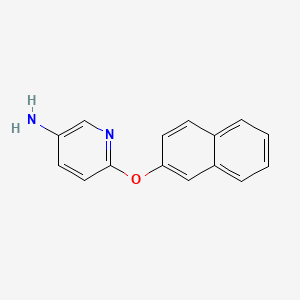

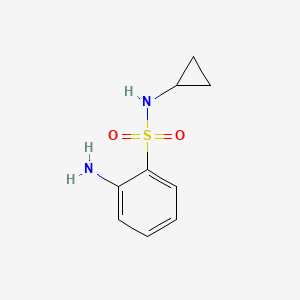

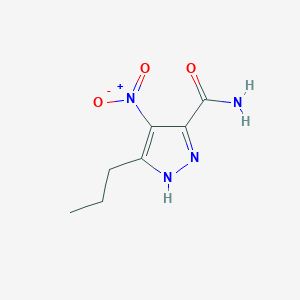

2-Amino-N-cyclopropylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides . It is also known as CPBQ or SR-95531. The molecular formula of this compound is C9H12N2O2S .

Synthesis Analysis

The synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylamine and tin (IV) chloride as a catalyst . The nitro group is reduced to an amino group, and the compound undergoes cyclization to form a cyclopropyl ring .Molecular Structure Analysis

The molecular structure of 2-Amino-N-cyclopropylbenzenesulfonamide consists of a benzene ring substituted with an amino group and a cyclopropylbenzenesulfonamide group . The molecular weight of the compound is 212.27 g/mol .Chemical Reactions Analysis

Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder that is slightly soluble in water and ethanol . It has a molecular weight of 212.27 g/mol .科学研究应用

-

Proteomics Research

-

Anti-inflammatory Activities

- Summary of the Application : Pyrimidines, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been found to have anti-inflammatory effects .

- Methods of Application : The synthesis of pyrimidines involves changing the amino functional group at the C-2 position . The specific methods and technical details are not provided in the source.

- Results or Outcomes : Pyrimidines have been found to exhibit potent anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .

-

Bacterial Resistance Mechanisms

- Summary of the Application : Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use for almost 90 years, leading to widespread environmental contamination. Bacteria have developed various strategies to cope with these bacteriostatic agents .

- Results or Outcomes : Bacteria have developed mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

-

Pharmacological Activities

- Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological effects .

- Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

-

Antimicrobial Activities

- Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use as synthetic antibiotics for almost 90 years .

- Results or Outcomes : Sulfonamides act through the blockage of folic acid synthesis, allowing them to play a role in controlling bacterial infections .

-

Medical Applications

- Summary of the Application : Sulfonamides have many medical applications, namely as anti-diabetic, diuretic, anti-depressant, anti-inflammatory, anti-convulsant, anti-hypertension, and even herbicidal agents .

- Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states .

安全和危害

属性

IUPAC Name |

2-amino-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLGXMQYBUUKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588602 | |

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclopropylbenzenesulfonamide | |

CAS RN |

443987-16-4 | |

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A solution of N-cyclopropyl-2-nitro-benzenesulfonamide (7.9 g, 33.0 mmol) in EtOH (50 ml) was treated with HCl (3.0 ml, 4.0 N in dioxane), Pd/C (10%, 100 mg) and shaken in a Parr Hydrogenator at 50 psi for 48 h. The catalyst was removed by filtration and the solvent evaporated to give 6.9 g (84%) of 2-Amino-N-cyclopropyl-benzenesulfonamide as a light grey solid.

Yield

84%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)